molecular formula C17H19NO4S B5362015 methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate

methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate

Cat. No. B5362015
M. Wt: 333.4 g/mol
InChI Key: REWMSZNKXQXWJY-NTEUORMPSA-N
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Description

Methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate, also known as MBOPTP, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. MBOPTP is a thieno[3,2-c]pyrazole derivative that has been synthesized through various methods to study its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine binding site of tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been found to exhibit significant biochemical and physiological effects. Studies have shown that this compound induces the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately apoptosis. This compound has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer invasion and metastasis. In addition, this compound has been shown to inhibit the growth and proliferation of cancer stem cells, which are responsible for tumor initiation and maintenance.

Advantages and Limitations for Lab Experiments

Methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate has several advantages for lab experiments. It exhibits high selectivity for cancer cells, making it a promising candidate for cancer treatment. This compound also exhibits low toxicity to normal cells, reducing the risk of side effects. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the study of methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate. One direction is to optimize the synthesis method to improve the purity and yield of this compound. Another direction is to study the pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion in vivo. Further studies are also needed to investigate the potential of this compound as a photosensitizer in photodynamic therapy. Additionally, the development of this compound derivatives with improved solubility and stability could enhance its efficacy in lab experiments.

Synthesis Methods

Methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate can be synthesized through various methods, such as the reaction of 3-(benzoylamino)-2-cyanothiophene with ethyl 5-bromopentanoate in the presence of potassium carbonate. The resulting product is then treated with methyl iodide to obtain this compound. Other methods include the reaction of 3-(benzoylamino)-2-cyanothiophene with 5-bromovaleric acid, followed by the reaction with methyl iodide. The purity of this compound can be improved through recrystallization from ethanol or ethyl acetate.

Scientific Research Applications

Methyl 5-[4-(benzoylamino)-3-oxodihydro-2(3H)-thienylidene]pentanoate has been studied for its potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that involves the use of light to activate a photosensitizing agent that destroys cancer cells.

properties

IUPAC Name

methyl (5E)-5-(4-benzamido-3-oxothiolan-2-ylidene)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-22-15(19)10-6-5-9-14-16(20)13(11-23-14)18-17(21)12-7-3-2-4-8-12/h2-4,7-9,13H,5-6,10-11H2,1H3,(H,18,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWMSZNKXQXWJY-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC=C1C(=O)C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC/C=C/1\C(=O)C(CS1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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